L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine is a synthetic peptide composed of seven amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide known for its role in enhancing the antioxidant system and reducing inflammation.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with potential therapeutic applications.
Uniqueness
L-Prolyl-L-lysyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-glutamine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. This peptide’s combination of amino acids allows for diverse applications in various scientific fields.
Properties
CAS No. |
246018-81-5 |
---|---|
Molecular Formula |
C30H51N9O10 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H51N9O10/c1-16(24(42)37-20(30(48)49)10-11-23(32)41)34-27(45)21(15-40)38-28(46)22-9-6-14-39(22)29(47)17(2)35-26(44)19(7-3-4-12-31)36-25(43)18-8-5-13-33-18/h16-22,33,40H,3-15,31H2,1-2H3,(H2,32,41)(H,34,45)(H,35,44)(H,36,43)(H,37,42)(H,38,46)(H,48,49)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
VLCUUBYLMRWFIM-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.